![molecular formula C23H22FN3S B2488237 (2E)-3-[(5-fluoro-2-methylphenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile CAS No. 477297-99-7](/img/structure/B2488237.png)
(2E)-3-[(5-fluoro-2-methylphenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including Gewald synthesis and the Vilsmeier-Haack reaction, to obtain novel Schiff bases and derivatives with potential antimicrobial activity (Puthran et al., 2019). The synthesis can include various intermediates, highlighting the complexity and precision required in creating such compounds.
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using techniques such as single crystal diffraction, revealing that they can assume planar configurations with certain groups oriented perpendicular to the main molecular plane (Kariuki et al., 2021). These structural details are critical for understanding the compound's interactions and reactivity.
Chemical Reactions and Properties
Chemical properties, including reactivity and potential for forming derivatives, are explored through various reactions. For example, the interaction with different agents can lead to the formation of novel compounds with antimicrobial activity or the creation of materials suitable for structural determination (Matwijczuk et al., 2015). The versatility in reactions underscores the compound's utility in synthesizing materials with desired properties.
Physical Properties Analysis
The physical properties, such as crystallinity, solubility, and fluorescence, can be significantly influenced by the compound's molecular structure. Studies have shown dual fluorescence in related compounds, indicating the potential for applications in fluorescence spectroscopy and materials science (Matwijczuk et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity towards various substrates and potential for undergoing specific reactions, are fundamental for the compound's application in chemical synthesis and pharmaceutical development. The ability to undergo transformations, such as thionation-cyclization reactions, highlights the compound's versatility (Kumar et al., 2013).
Applications De Recherche Scientifique
Chemistry and Synthesis
The chemistry and synthetic applications of (2E)-3-[(5-fluoro-2-methylphenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile are complex and involve multiple steps. For instance, one study describes the synthesis of 2-Fluoro-4-bromobiphenyl as a key intermediate for the manufacture of related non-steroidal anti-inflammatory and analgesic materials. This study highlights the challenges and alternative methods in the synthesis process due to the high cost and toxicity of some reagents (Qiu et al., 2009).
Heterocyclic Compounds Synthesis
The compound's scaffold is valuable in synthesizing heterocyclic compounds like pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. The unique reactivity of related structures offers mild conditions for generating versatile cynomethylene dyes from a wide range of precursors, indicating the compound's significance in heterocyclic and dyes synthesis (Gomaa & Ali, 2020).
Biological Activity and Drug Design
Compounds with a similar scaffold are known as selective inhibitors for the p38 mitogen-activated protein (MAP) kinase, which is responsible for proinflammatory cytokine release. The information from cocrystallized ligands is particularly interesting, indicating the potential biological activity and importance in drug design and development (Scior et al., 2011).
Molecular Interaction Studies
Studies on thiophene analogues of carcinogens, which share structural similarities with the compound, reveal insights into potential carcinogenicity and the significance of in vitro predictions for structurally new compounds. This indicates the relevance of such compounds in understanding molecular interactions and potential effects (Ashby et al., 1978).
Chemosensor Development
Related structures serve as fluorophoric platforms for developing chemosensors for assorted analytes, demonstrating high selectivity and sensitivity. This signifies the compound's potential application in chemosensor development for various analytes (Roy, 2021).
Propriétés
IUPAC Name |
(E)-3-(5-fluoro-2-methylanilino)-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3S/c1-15(2)10-17-5-7-18(8-6-17)22-14-28-23(27-22)19(12-25)13-26-21-11-20(24)9-4-16(21)3/h4-9,11,13-15,26H,10H2,1-3H3/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYOOVLIXGLLEI-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)F)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[(5-fluoro-2-methylphenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

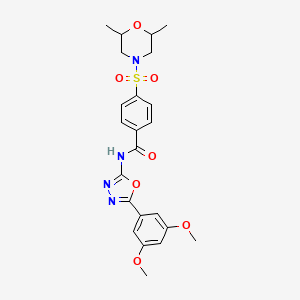
![1-(1-(3,4-Difluorobenzyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2488157.png)
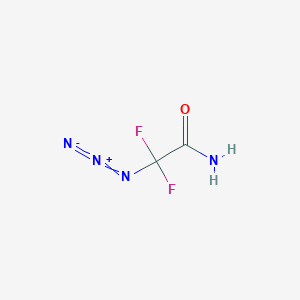
![5-((4-Ethoxy-3-methoxyphenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2488160.png)
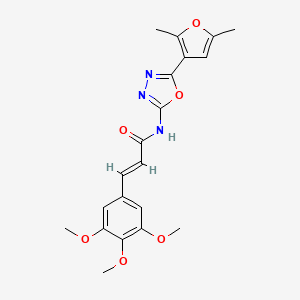

![2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2488165.png)
![4-(N,N-diallylsulfamoyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2488166.png)
![N-[4-(2,2-Dimethylpropanoyl)phenyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2488167.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-2-(4-fluorophenoxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2488170.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropylbenzenesulfonamide](/img/structure/B2488174.png)
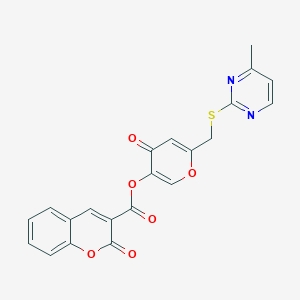
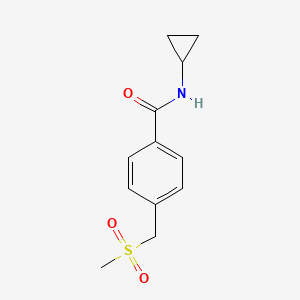
![3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B2488177.png)